molecular formula C25H28O2S2 B12628219 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol CAS No. 917804-48-9

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol

Cat. No.: B12628219
CAS No.: 917804-48-9
M. Wt: 424.6 g/mol
InChI Key: IQEUAIAZXCYCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is an organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl group, which is further connected to an ethoxyethoxyethane-1-thiol chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylmethyl chloride with a thiol compound to form the triphenylmethyl sulfanyl intermediate. This intermediate is then reacted with ethylene oxide derivatives under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The triphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The ethoxyethoxy chain enhances solubility and facilitates interactions with hydrophilic environments.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but with a hydroxyl group instead of a triphenylmethyl group.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of a sulfanyl group.

Uniqueness

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

CAS No.

917804-48-9

Molecular Formula

C25H28O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanethiol

InChI

InChI=1S/C25H28O2S2/c28-20-18-26-16-17-27-19-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,28H,16-21H2

InChI Key

IQEUAIAZXCYCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.